Ophiobolin C

Descripción general

Descripción

Ophiobolin C is a natural product compound that has been studied for its potential therapeutic applications. It is a fungal metabolite that has been isolated from several species of fungi, including Aspergillus fumigatus, Aspergillus flavus, and Penicillium species. This compound has been found to exhibit a range of biological activities, including antifungal, antiviral, and anti-inflammatory properties. In addition, this compound has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.

Aplicaciones Científicas De Investigación

Biological and Pharmacological Characteristics

Ophiobolin C, as a member of the ophiobolins, exhibits diverse biological and pharmacological properties. These include activities such as phytotoxic, antimicrobial, nematocidal, cytotoxic, and anti-influenza. They are promising drug candidates due to their anti-proliferative actions against various cancer cell lines, multidrug resistance cells, and cancer stem cells. The mechanisms and structure–activity relationships of these molecules are crucial for future developments and applications (Tian, Deng, & Hong, 2017).

Mode of Action and Potential Uses

This compound, produced by pathogenic fungi like Bipolaris species, has shown significant biological actions in plants, animals, and microorganisms. It potentially functions as a calmodulin antagonist, highlighting its diverse biological effects and potential therapeutic applications (Au, Chick, & Leung, 2000).

Structural Insights and Activity Relationships

The structure-activity relationships of this compound and its derivatives provide insights into their bioactivity. The variations in bioactivity are attributed to the steric aspects of functional groups, suggesting directions for the design and synthesis of active molecules in this class (Ren et al., 2018).

Cytotoxic Effects and Therapeutic Potential

Research on this compound demonstrates its cytotoxicity towards leukemia cells, indicating its potential as a therapeutic agent. It's been found to induce apoptosis in cancer cells at nanomolar concentrations, revealing its potency and specificity (Bladt et al., 2013).

Anti-proliferative Effects on Cancer Cells

Ophiobolin O, closely related to this compound, has shown anti-proliferative effects on human breast cancer cells, suggesting a similar potential for this compound in cancer treatment. This includes inducing cell cycle arrest and activating key signaling pathways leading to cancer cell apoptosis (Yang et al., 2012).

Biosynthesis and Production Enhancement

The biosynthesis of this compound involves multiple gene clusters, highlighting the complexity of its production. Advances in understanding these biosynthetic pathways can aid in the development of methods for efficient production, crucial for its pharmaceutical application (Chai et al., 2016).

Mechanism of Action as a Cell Cycle Inhibitor

Studies have revealed that ophiobolin A, related to this compound, acts as a cell cycle inhibitor. It influences the redox metabolism and the distribution of glutathione in cells, providing insights into its mechanism of action which may be similar for this compound (Locato et al., 2015).

Herbicidal Potential

This compound's relatives, like ophiobolin A, have been studied for their herbicidal potential, indicating a potential application of this compound in agriculture as a natural herbicide (Evidente et al., 2006).

Interaction with Signaling Pathways in Cancer Cells

Further research on ophiobolin O suggests interactions with key signaling pathways in cancer cells, providing a theoretical basis for the use of this compound in cancer therapy (Lv et al., 2015).

Mecanismo De Acción

Target of Action

Ophiobolin C, a member of the ophiobolin class of phytotoxic metabolites, primarily targets human CCR5 . CCR5 is a protein on the surface of white blood cells involved in the immune system as it acts as a receptor for chemokines. This protein also interacts with the envelope protein gp120 and CD4, which mediates HIV-1 entry into cells .

Mode of Action

This compound inhibits the binding of human CCR5 to the envelope protein gp120 and CD4 . This blockade of binding prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection . Additionally, this compound has been found to interact with maize calmodulin, resulting in the loss of ability of the calmodulin to activate the phosphodiesterase .

Biochemical Pathways

The biosynthesis pathway of this compound involves an unclustered oxidase OblC Au that catalyzes dehydrogenation at the site of C16 and C17 of both ophiobolin F and this compound . The intermediate this compound and final product ophiobolin K could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth .

Pharmacokinetics

As mentioned earlier, this compound can be transported into a space between the cell wall and membrane to avoid inhibiting cell growth .

Result of Action

The primary result of this compound’s action is its cytotoxicity. It exhibits significant cytotoxicity and presents potential medicinal prospects . Its interaction with maize calmodulin results in the loss of ability of the calmodulin to activate the phosphodiesterase , which could potentially disrupt cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biosynthesis and transport mechanisms of this compound are closely related to compartmentalized biosynthesis . This suggests that the cellular environment and compartmentalization can significantly impact the action of this compound.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Ophiobolin C interacts with various enzymes, proteins, and other biomolecules. It has been identified as an apoptosis inducer , indicating that it can trigger programmed cell death in multi-celled organisms. It also acts as a chemokine receptor 5 antagonist , meaning it can block the interaction between chemokine receptor 5 and other molecules. These interactions highlight the significant role of this compound in biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit human CCR5 binding to the envelope protein gp120 and CD4, which mediates HIV-1 entry into cells . This suggests that this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. An unclustered oxidase, OblC Au, has been identified that catalyzes dehydrogenation at the site of C16 and C17 of both Ophiobolin F and this compound . This indicates that this compound can exert its effects through enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found that the intermediate this compound and final product Ophiobolin K could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth .

Propiedades

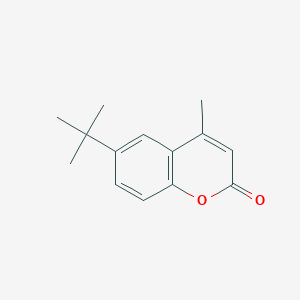

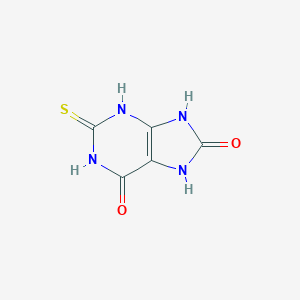

IUPAC Name |

(1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17-,19+,20-,21-,23+,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWMYIADTRHIMY-BNFAVABNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Has the biosynthetic pathway of Ophiobolin C been fully elucidated?

A2: Yes, recent research has successfully unveiled the complete biosynthetic pathway of this compound in Aspergillus ustus 094102. [] Key findings include the identification of an unclustered oxidase, OblCAu, which catalyzes a crucial dehydrogenation step in the pathway. [] This research provides valuable insights into the enzymatic processes involved in this compound production.

Q2: What is known about the transport of this compound within the fungal cells?

A3: Studies indicate that this compound, alongside its derivative Ophiobolin K, is actively transported from the cell interior to a space between the cell wall and membrane. [] This transport, mediated by the protein OblDAu, is believed to be a protective mechanism employed by the fungus to mitigate the potential growth-inhibiting effects of Ophiobolin accumulation within the cell. []

Q3: Are there any structural features of Ophiobolins that are crucial for their biological activity, particularly against leukemia cells?

A4: Research suggests that the presence of a hydroxy group at the C3 position, an aldehyde group at C21, and an A/B-cis ring structure within the Ophiobolin scaffold are crucial for potent activity against leukemia cells. [] These structural features appear to correlate with the induction of apoptosis in leukemia cells at nanomolar concentrations. [] Ophiobolin derivatives lacking these specific features exhibit significantly reduced or no activity against leukemia cells. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.